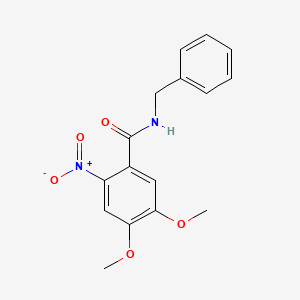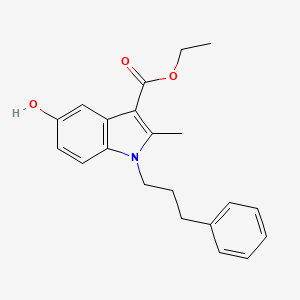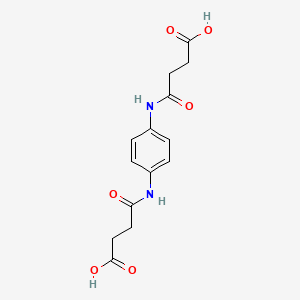
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea, commonly known as Benzyldimethylthiocarbamoyl chloride (BDTC), is a chemical compound that has been widely studied for its potential applications in scientific research. BDTC is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用机制
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been reported to interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation. The exact mechanism of action of N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea has also been reported to have antitumor, antifungal, and antimicrobial activities, although the exact mechanisms of these effects are not fully understood.
实验室实验的优点和局限性
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential applications in various scientific research areas. However, N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea also has some limitations, including its low yield during synthesis and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for the study of N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea, including the investigation of its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further research is also needed to determine the exact mechanism of action of N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea and to investigate its potential applications in other scientific research areas. Additionally, the development of new synthesis methods for N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea with higher yields could also be explored.
Conclusion:
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea is a thiourea derivative that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea in various scientific research areas and to develop new synthesis methods with higher yields.
合成方法
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized using different methods, including the reaction of benzyl isothiocyanate with dimethylamine hydrochloride, followed by treatment with thionyl chloride, or by reacting benzyl isothiocyanate with dimethylamine and then converting the resulting thiourea to the corresponding chloride using oxalyl chloride. The yield of N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea using these methods is typically around 50-60%.
科学研究应用
N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea has been used in various scientific research applications, including as a reagent for the determination of trace amounts of copper and silver ions in water samples, as a corrosion inhibitor for mild steel, and as a ligand for the synthesis of metal complexes with potential biological activity. N-benzyl-N'-(2,4-dimethoxyphenyl)thiourea has also been investigated for its antitumor, antifungal, and antimicrobial activities.
属性
IUPAC Name |
1-benzyl-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-13-8-9-14(15(10-13)20-2)18-16(21)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQINNSKHTSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842138.png)
![2-(4-chlorophenyl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide](/img/structure/B5842141.png)

![5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5842176.png)

![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)
![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)



![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)